molecular formula C16H19FN2O B2450629 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone CAS No. 1436316-10-7

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone

Cat. No. B2450629
CAS RN: 1436316-10-7
M. Wt: 274.339
InChI Key: STUBCOZIXXTPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone is a chemical compound that is widely used in scientific research applications. It is a spirocyclic compound that has a unique structure and properties, making it an ideal candidate for various research studies.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone.

Scientific Research Applications

Analgesic Activity

2-Azaspiro compounds have been explored for their analgesic properties. Cohen, Banner, and Lopresti (1978) studied the analgesic activity of various spiro heterocycles, including 2-amino-1,3-thiazine derivatives, indicating potential for pain management (Cohen, Banner, & Lopresti, 1978).

Antibacterial Properties

T. Odagiri et al. (2013) synthesized novel quinolines incorporating azaspiro[2.4]heptan derivatives, demonstrating potent antibacterial activity against various respiratory pathogens (Odagiri et al., 2013). Similarly, Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, showing activity against specific bacterial strains (Lukin et al., 2022).

Solubility and Thermodynamics

The solubility and solution thermodynamics of various spirocyclic derivatives, including 1,3-selenazines, have been investigated by Blokhina et al. (2014). These studies are crucial for pharmaceutical applications, as they determine drug bioavailability and distribution (Blokhina et al., 2014).

Synthesis Methods

Research into the synthesis of spirocyclic compounds, including azaspirocyclic rings, has been conducted by Yeh et al. (2012). Such studies are vital for the development and production of pharmaceuticals (Yeh et al., 2012).

Percutaneous Penetration

Stoughton (1982) reported on 1-dodecylazacycloheptan-2-one (Azone), a compound enhancing percutaneous absorption, indicative of potential applications in transdermal drug delivery (Stoughton, 1982).

Antiviral Activity

The CCR5 receptor-based mechanism of action of 873140, a potent noncompetitive HIV entry inhibitor, has been studied. This demonstrates the potential of spirocyclic compounds in antiviral therapies (Watson et al., 2005).

properties

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-14-6-5-13(11-18-14)15(20)19-10-4-9-16(12-19)7-2-1-3-8-16/h1-2,5-6,11H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUBCOZIXXTPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoropyridine-3-carbonyl)-2-azaspiro[5.5]undec-8-ene

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